

Co-precipitation of Lanthanum Oxalate with Other Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-precipitation of **lanthanum oxalate** with various metals. This technique is a cornerstone in diverse fields, from the separation of actinides in nuclear waste management to the synthesis of advanced materials and has potential applications in drug delivery systems. The provided protocols and data are intended to serve as a foundational resource for researchers and professionals working in these areas.

Introduction

Co-precipitation with **lanthanum oxalate** is a widely utilized technique for the separation and concentration of various metal ions from aqueous solutions. The low solubility of **lanthanum oxalate** makes it an excellent carrier for other metal ions that form sparingly soluble oxalates or can be incorporated into the **lanthanum oxalate** crystal lattice. This method is particularly effective for the separation of trivalent actinides and other lanthanides, as well as certain divalent metals.

The efficiency of the co-precipitation process is influenced by several key parameters, including pH, temperature, concentration of reactants, and the method of precipitation (heterogeneous vs. homogeneous). Understanding and controlling these parameters is crucial for achieving the desired separation and purity of the target metal.

Applications

The co-precipitation of metals with **Lanthanum oxalate** has several important applications:

- Nuclear Waste Management: This technique is instrumental in the separation of trivalent actinides, such as americium (Am) and curium (Cm), from high-level liquid waste streams. The co-precipitation of these elements with **Lanthanum oxalate** allows for their concentration and subsequent vitrification or transmutation.
- Analytical Chemistry: In trace element analysis, co-precipitation with **Lanthanum oxalate** can be used to pre-concentrate analytes from a dilute solution, thereby bringing them within the detection limits of analytical instruments.
- Materials Science: Co-precipitation is a versatile method for the synthesis of mixed-metal oxide powders with a homogeneous distribution of the constituent metals. These mixed oxides can have a wide range of applications, including in catalysts, fuel cells, and magnetic materials. For instance, lanthanum-strontium manganites, synthesized via oxalate co-precipitation, are of interest for their use in solid oxide fuel cells.[\[1\]](#)[\[2\]](#)
- Drug Development: While less common, the principle of co-precipitation could be explored for the development of drug delivery systems, where a therapeutic metal ion is incorporated into a biocompatible carrier like **Lanthanum oxalate** for controlled release. Lanthanum carbonate, a related compound, is already used to bind oxalate in the gut to prevent kidney stones, highlighting the interaction of lanthanum with oxalates in a biological context.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Co-precipitation Mechanisms and Influencing Factors

The co-precipitation of metal ions with **Lanthanum oxalate** can occur through several mechanisms:

- Isomorphous Replacement: If the ionic radius and charge of the target metal are similar to that of La^{3+} , it can substitute for lanthanum in the oxalate crystal lattice, forming a solid solution. This is a common mechanism for the co-precipitation of other trivalent lanthanides and actinides.

- Adsorption: The target metal ions can be adsorbed onto the surface of the **lanthanum oxalate** precipitate.
- Occlusion: The target metal ions can be physically trapped within the growing **lanthanum oxalate** crystals.

The dominant mechanism and the overall efficiency of co-precipitation are influenced by:

- pH: The pH of the solution affects the solubility of both **lanthanum oxalate** and the oxalates of the co-precipitating metals. Generally, a lower pH increases the solubility of metal oxalates.
- Temperature: Temperature can influence the solubility of the oxalates and the kinetics of the precipitation reaction.
- Concentration of Oxalic Acid: An excess of oxalic acid is often used to ensure complete precipitation of lanthanum. However, a very high excess can lead to the formation of soluble oxalate complexes of some metals, reducing the co-precipitation efficiency.^[8]
- Precipitation Method: The method of precipitation, either heterogeneous or homogeneous, significantly impacts the crystal size, morphology, and purity of the precipitate.

Experimental Protocols

Two primary methods are employed for the co-precipitation of metals with **lanthanum oxalate**: heterogeneous and homogeneous precipitation.

Heterogeneous Co-precipitation Protocol

This method involves the direct addition of a precipitating agent (e.g., oxalic acid) to a solution containing lanthanum and the metal(s) to be co-precipitated. It is a rapid method but can lead to the formation of small, irregular crystals and a higher degree of impurity inclusion.

Materials:

- Lanthanum nitrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Nitrate salt of the metal to be co-precipitated (e.g., $\text{Sr}(\text{NO}_3)_2$, $\text{Am}(\text{NO}_3)_3$)

- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Nitric acid (HNO_3)
- Deionized water
- Beakers, magnetic stirrer, hot plate, filtration apparatus (e.g., Büchner funnel and filter paper), drying oven.

Procedure:

- **Solution Preparation:**
 - Prepare a stock solution of lanthanum nitrate in dilute nitric acid (e.g., 0.1 M HNO_3).
 - Prepare a stock solution of the nitrate salt of the metal to be co-precipitated in dilute nitric acid.
 - Prepare a precipitating solution of oxalic acid (e.g., 0.9 M).
- **Precipitation:**
 - In a beaker, combine the lanthanum nitrate solution and the solution of the metal to be co-precipitated.
 - Heat the solution to the desired temperature (e.g., 60°C) while stirring continuously with a magnetic stirrer.^[8]
 - Slowly add the oxalic acid solution to the heated metal salt solution over a period of 15-30 minutes.^[8]
 - Continue stirring the solution at the elevated temperature for a digestion period (e.g., 30-60 minutes) to allow the precipitate to age and improve its filterability.
- **Filtration and Washing:**
 - Allow the precipitate to settle.

- Filter the precipitate using a Büchner funnel and filter paper under vacuum.
- Wash the precipitate several times with a dilute oxalic acid solution (e.g., 0.1 M) to remove soluble impurities.
- Finally, wash the precipitate with deionized water to remove the excess acid.
- Drying and Calcination:
 - Dry the precipitate in an oven at a suitable temperature (e.g., 110°C) to remove water.
 - If the oxide form is desired, calcine the dried oxalate precipitate in a furnace at a high temperature (e.g., 800-1000°C).

Homogeneous Co-precipitation Protocol

In this method, the precipitating agent (oxalate ions) is generated in-situ through the slow chemical reaction of a precursor. This leads to a more controlled precipitation process, resulting in larger, more uniform crystals with higher purity. A common precursor for generating oxalate ions is the thermal decomposition of oxamic acid or the hydrolysis of diethyl oxalate.[\[9\]](#)[\[10\]](#)

Materials:

- Lanthanum nitrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Nitrate salt of the metal to be co-precipitated
- Oxamic acid (NH_2COCOOH) or Diethyl oxalate ($(\text{C}_2\text{H}_5)_2\text{C}_2\text{O}_4$)
- Nitric acid (HNO_3)
- Deionized water
- Reaction vessel (e.g., three-necked flask with a condenser), magnetic stirrer, hot plate/heating mantle, filtration apparatus, drying oven.

Procedure (using Oxamic Acid):

- Solution Preparation:

- Prepare a solution containing the desired concentrations of lanthanum nitrate and the nitrate salt of the co-precipitating metal in deionized water.
- Add the calculated amount of oxamic acid to the metal salt solution.
- Precipitation:
 - Heat the solution to a specific temperature (e.g., 90-100°C) under constant stirring.[9] The thermal decomposition of oxamic acid will slowly release oxalate ions, leading to the gradual formation of the co-precipitate.
 - Maintain the temperature and stirring for a defined period (e.g., several hours) to ensure complete precipitation.[9]
- Filtration and Washing:
 - Follow the same filtration and washing steps as described in the heterogeneous protocol.
- Drying and Calcination:
 - Follow the same drying and calcination steps as described in the heterogeneous protocol.

Data Presentation

The efficiency of co-precipitation is typically reported as the percentage of the target metal that is removed from the solution and incorporated into the **Lanthanum Oxalate** precipitate.

Table 1: Co-precipitation of Americium with **Lanthanum Oxalate**

Parameter	Condition	Am Recovery (%)	La Recovery (%)	Reference
Precipitation Method	Heterogeneous	>97	~94	[8]
Precipitating Agent	0.9 M Oxalic Acid	[8]		
Temperature	60°C	[8]		
Acid Concentration	~0.1 M Nitric Acid	[8]		
Washing Solution	0.25 M Oxalic Acid / 0.5 M Nitric Acid	[8]		

Table 2: Co-precipitation of Strontium with **Lanthanum Oxalate** for ^{90}Sr Recovery

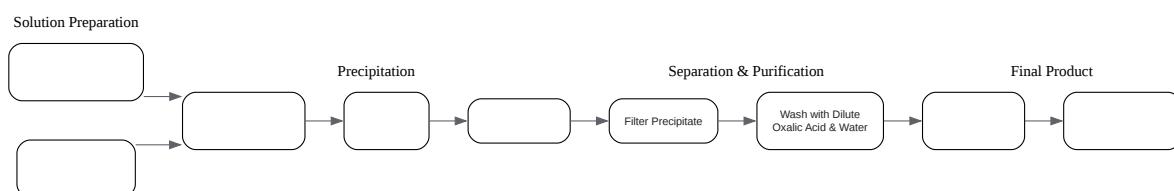
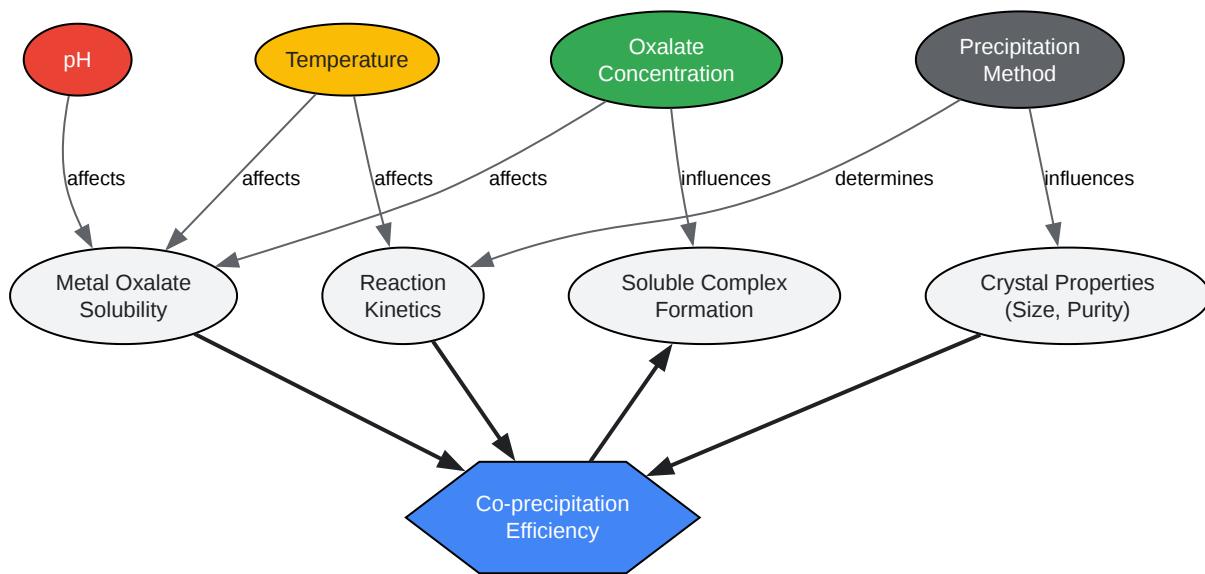

Parameter	Condition	Sr Recovery (%)	Notes	Reference
Precipitation Method	Heterogeneous	>70	Lanthanum oxalate used as a scavenger for multivalent ions.	[11]
pH for Sr Precipitation	Alkaline	Strontium precipitated as strontium oxalate after initial scavenging.		[11]

Table 3: Co-precipitation of Transition Metals for the Synthesis of Lanthanum Silicate Oxyapatites

Co-precipitated Metals	Synthesis Method	Calcination Temperature (°C)	Resulting Phase	Application	Reference
Cobalt (Co)	Co-precipitation	1000	Apatite phase	Solid Oxide Fuel Cell Electrolyte	[12]
Cobalt (Co) and Nickel (Ni)	Co-precipitation	1000	Apatite phase	Solid Oxide Fuel Cell Electrolyte	[12]

Visualizations


Experimental Workflow for Heterogeneous Co-precipitation

[Click to download full resolution via product page](#)

Caption: Workflow for heterogeneous co-precipitation.

Logical Relationship of Factors Affecting Co-precipitation Efficiency

[Click to download full resolution via product page](#)

Caption: Factors influencing co-precipitation efficiency.

Conclusion

The co-precipitation of metals with **lanthanum oxalate** is a robust and versatile technique with significant applications in various scientific and industrial fields. The choice between heterogeneous and homogeneous precipitation methods allows for a trade-off between speed and the quality of the final product. By carefully controlling experimental parameters such as pH, temperature, and reactant concentrations, researchers can optimize the co-precipitation process for their specific needs, whether it be for the separation of actinides, the pre-concentration of trace elements, or the synthesis of advanced materials. The protocols and data presented in these application notes provide a solid starting point for the successful implementation of this valuable chemical separation and synthesis technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanthanum carbonate to control plasma and urinary oxalate level in type 1 primary hyperoxaluria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Targeted Release Capsule of Lanthanum Carbonate: a New Efficient Cheap Treatment for Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous precipitation of thorium oxalate: Structural, kinetic, and morphological aspects | CoLab [colab.ws]
- 7. A Targeted Release Capsule of Lanthanum Carbonate: a New Efficient Cheap Treatment for Primary Hyperoxalurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis of transition metal doped lanthanum silicate oxyapatites by a facile co-precipitation method and their evaluation as solid oxide fuel cell electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Co-precipitation of Lanthanum Oxalate with Other Metals: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582769#co-precipitation-of-lanthanum-oxalate-with-other-metals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com